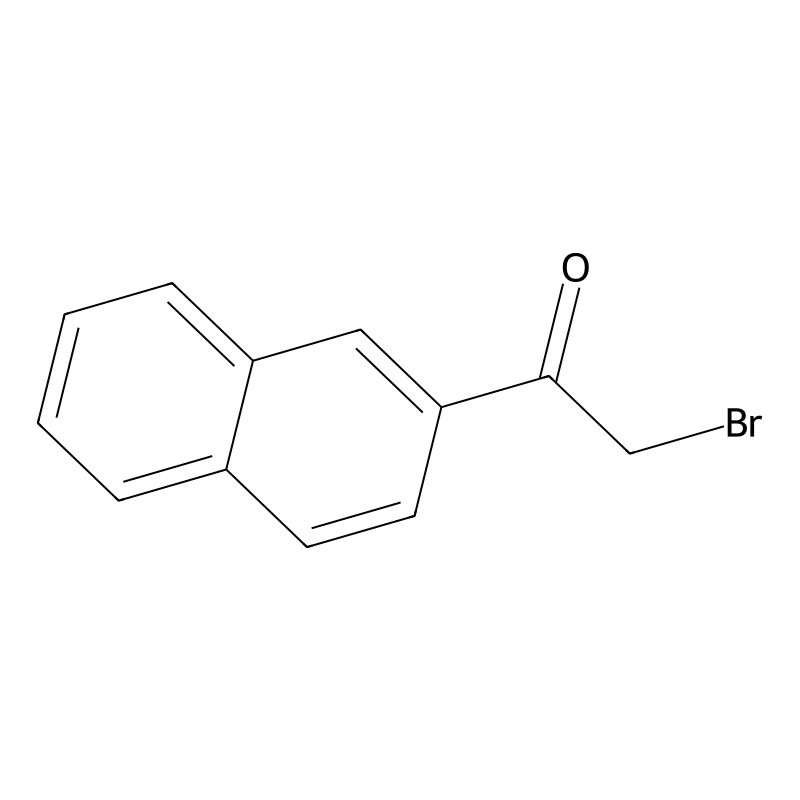

2-Bromo-2'-acetonaphthone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analysis of Fatty Acids

BMNK can be used to derivatize fatty acids extracted from biological samples like microalgae for analysis by High-Performance Liquid Chromatography (HPLC) []. This derivatization process improves the separation and detection of fatty acids in complex mixtures, leading to more accurate identification and quantification.

Determination of Captopril

BMNK plays a role in developing sensitive HPLC methods for measuring captopril, a medication used to treat hypertension. The derivatization with BMNK enhances the detection sensitivity of captopril in plasma samples [].

Characterization of Tetra-acids

BMNK can react with tetra-acids, a type of organic compound found in certain deposits, to form 2-naphthacyl derivatives. This derivatization allows for easier characterization of these tetra-acids using analytical techniques [].

2-Bromo-2'-acetonaphthone, also known as bromomethyl 2-naphthyl ketone, is an organic compound with the molecular formula C12H9BrO. This compound features a bromine atom attached to the second carbon of the naphthalene ring and a ketone functional group adjacent to it. It is typically presented as a solid with a white to light yellow color and is known for its reactivity due to the presence of both the bromine atom and the carbonyl group. The compound is often utilized in various

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives. For example, reacting with sodium azide can yield azide derivatives.

- Photoinitiation: This compound has been studied for its role as a photoinitiator in polymerization processes. Upon exposure to UV light, it can generate free radicals that initiate polymerization reactions .

- Acylation Reactions: The ketone group allows for further acylation reactions, which can modify its structure and reactivity.

The synthesis of 2-Bromo-2'-acetonaphthone can be achieved through several methods:

- Bromination of Acetonaphthone: Acetonaphthone can be brominated using bromine or a brominating agent under controlled conditions to yield 2-bromo derivatives.

- Reaction with Acetic Anhydride: A common method involves reacting α-bromonaphthalene with acetic anhydride, which facilitates the formation of the ketone structure .

- Direct Bromination: Direct bromination of naphthalene derivatives followed by acetylation can also produce this compound.

2-Bromo-2'-acetonaphthone finds applications in various fields:

- Photoinitiators: It is primarily used as a photoinitiator in UV-curable coatings and inks, where it helps initiate polymerization processes.

- Organic Synthesis: The compound serves as an intermediate in organic synthesis for producing more complex molecules.

- Research: It is used in laboratories for research purposes, particularly in studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 2-Bromo-2'-acetonaphthone primarily focus on its reactivity with nucleophiles and its role in photopolymerization. Its ability to generate free radicals upon UV exposure makes it significant for understanding polymer chemistry and material science. Further studies are needed to explore its interactions with biological systems and potential therapeutic applications.

Several compounds share structural similarities with 2-Bromo-2'-acetonaphthone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetonaphthone | Ketone group on naphthalene | Lacks bromine substitution; used as a solvent |

| 1-Bromo-2-naphthol | Hydroxyl group instead of ketone | Exhibits different reactivity due to hydroxyl group |

| 4-Bromoacetophenone | Bromine on phenyl ring | Different position of bromine affects reactivity |

| 1-Acetyl-2-bromonaphthalene | Acetyl group at position one | Similar reactivity but different functional groups |

These compounds highlight the uniqueness of 2-Bromo-2'-acetonaphthone due to its specific combination of functional groups, which influences its chemical behavior and applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant